molecular formula C34H69NO2 B14253726 N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide CAS No. 167019-13-8

N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide

Cat. No.: B14253726
CAS No.: 167019-13-8
M. Wt: 523.9 g/mol
InChI Key: RRHXRNURLDLMBX-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide: is a long-chain fatty acid amide. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the fatty acid to the amide. The product is then purified through various techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, this compound is used to study the interactions of fatty acid amides with biological membranes and proteins.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and lubricants due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide involves its interaction with lipid bilayers and proteins. The hydroxyethyl group allows it to form hydrogen bonds with other molecules, while the long alkyl chain interacts with hydrophobic regions of membranes or proteins. This dual interaction enhances the compound’s ability to modify membrane properties and protein functions.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine
  • N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
  • N-(2-Hydroxyethyl)hexadecanamide

Uniqueness: N-(2-Hydroxyethyl)-N-tetradecyloctadecanamide is unique due to its specific combination of a hydroxyethyl group and a long alkyl chain, which provides it with distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

167019-13-8

Molecular Formula

C34H69NO2

Molecular Weight

523.9 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-tetradecyloctadecanamide

InChI

InChI=1S/C34H69NO2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-34(37)35(32-33-36)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36H,3-33H2,1-2H3

InChI Key

RRHXRNURLDLMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCCCCCC)CCO

Origin of Product

United States

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